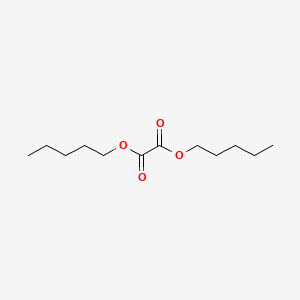

Dipentyl oxalate

Description

Overview of Oxalate (B1200264) Esters in Contemporary Chemical Science

In contemporary chemical science, oxalate esters serve as versatile building blocks and reagents in organic synthesis. pubtexto.comnii.ac.jp Their reactivity allows for participation in various reactions, including transesterification, hydrolysis, and oxidation. solubilityofthings.com They are utilized in the synthesis of complex molecules, including pharmaceuticals and natural products. pubtexto.comnii.ac.jp Furthermore, oxalate esters are explored in polymer chemistry, contributing to the development of materials with tailored properties, such as controlled degradation rates. chemicalbull.comrsc.orgnih.gov Their role in chemiluminescence, particularly in the context of "glow sticks," is another notable contemporary application that highlights their unique chemical behavior. solubilityofthings.comepa.govresearchgate.netnih.govacs.orgchemeurope.comresearchgate.net

Historical Context of Oxalate Ester Research

The history of oxalate chemistry dates back centuries, with the isolation of oxalic acid salts from plants known since at least 1745. wikipedia.org The isolation of oxalic acid itself followed in 1773. wikipedia.org Research into oxalate esters evolved alongside advances in organic synthesis and the understanding of reaction mechanisms. Early methods for synthesizing oxalate esters typically involved the reaction of oxalic acid or its derivatives with alcohols. acs.org The development of catalytic methods, including transition-metal-catalyzed oxidative carbonylation of alcohols and the use of molecular oxygen, has provided more efficient routes to these compounds. acs.orggoogle.comgoogle.com The investigation of their unique properties, such as chemiluminescence, has also been a significant area of historical and ongoing research. epa.govresearchgate.netnih.govacs.orgchemeurope.comresearchgate.netdtic.mil

Rationale for Investigating Aliphatic Oxalate Esters: Focus on Dipentyl Oxalate

Aliphatic oxalate esters, such as this compound, are of particular interest due to their distinct properties compared to their aromatic counterparts. While aromatic oxalates like diphenyl oxalate are well-known for their role in chemiluminescence, aliphatic oxalates can offer advantages such as potentially higher solubility in certain organic solvents and improved solution storage stability. dtic.mil this compound, as a diester of oxalic acid and pentanol (B124592), is an example of an aliphatic oxalate ester. Its investigation provides insights into the structure-property relationships within this subclass of compounds. This compound has been noted for its use as a plasticizer in various applications, including plastics, coatings, and adhesives, owing to its low volatility, good thermal stability, and compatibility with polymers. ontosight.ai Studying specific aliphatic esters like this compound contributes to a broader understanding of how alkyl chain length and structure influence the physical and chemical characteristics of oxalate esters.

Interdisciplinary Relevance of Oxalate Ester Studies

The study of oxalate esters has significant interdisciplinary relevance, spanning chemistry, materials science, and even biology. In organic chemistry, they are valuable reagents and intermediates. pubtexto.comnii.ac.jp In materials science, their use in polymers allows for the creation of materials with controlled degradation and enhanced mechanical properties. chemicalbull.comrsc.orgnih.gov The chemiluminescence of certain oxalate esters finds application in analytical chemistry and display technologies. solubilityofthings.comepa.govresearchgate.netnih.govacs.orgchemeurope.comresearchgate.net Furthermore, oxalate species are relevant in environmental science, being found in atmospheric aerosols, and in biological contexts, such as their role in plant-fungi interactions and metabolism. wikipedia.orgresearchgate.netscience.gov Research into oxalate esters, including aliphatic examples like this compound, thus contributes to advancements across multiple scientific disciplines.

Physical and Chemical Properties of this compound

This compound is described as a colorless, transparent liquid with a mild odor. ontosight.ai Its molecular formula is C₁₂H₂₂O₄. ontosight.ainih.gov It has a molecular weight of 230.30 g/mol . nih.gov The compound is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and hexane. ontosight.ai this compound has a flash point of approximately 180°C. ontosight.ai

Here is a summary of some reported properties of this compound:

| Property | Value | Source |

| Appearance | Colorless, transparent liquid | ontosight.ai |

| Odor | Mild | ontosight.ai |

| Molecular Formula | C₁₂H₂₂O₄ | ontosight.ainih.gov |

| Molecular Weight | 230.30 g/mol | nih.gov |

| Density (at 20°C) | Approximately 0.98 g/cm³ | ontosight.ai |

| Solubility in Water | Slightly soluble | ontosight.ai |

| Solubility in Organic Solvents | Soluble (ethanol, acetone, hexane) | ontosight.ai |

| Flash Point | Approximately 180°C | ontosight.ai |

Research Findings Related to Aliphatic Oxalate Esters and this compound

Research involving aliphatic oxalate esters, including this compound, often explores their synthesis and potential applications. While extensive detailed research findings specifically on this compound's chemical reactions or performance in various applications were not prominently detailed in the search results beyond its general use as a plasticizer ontosight.ai, the broader context of aliphatic oxalate ester research provides valuable insights.

Studies have investigated the synthesis of oxalate esters through various methods, including the reaction of alcohols with oxalic acid derivatives or carbonylation reactions. acs.orggoogle.comgoogle.com Research has also explored the radical deoxygenation reactions involving oxalate half-esters derived from alcohols. pubtexto.comnii.ac.jp

In the realm of chemiluminescence, while aromatic oxalates are more commonly studied for high efficiency, research has indicated the feasibility of substantial chemiluminescence from certain aliphatic oxalates, such as bis(1,1,1,3,3,3-hexafluoro-2-propyl)oxalate (HFPO). dtic.mil This suggests that structural modifications within aliphatic oxalate esters can influence their chemiluminescent properties. The study of mixed oxalate esters containing both aromatic and aliphatic groups has also been explored for chemiluminescence applications. nih.gov

Furthermore, aliphatic oxalate esters are relevant in polymer chemistry, where they can be incorporated into polymer chains to influence properties like degradation. chemicalbull.comrsc.orgnih.gov The synthesis of polyalkylene oxalates from dimethyl oxalate and linear diols demonstrates the potential for utilizing aliphatic oxalate structures in polymer design. rsc.org

While specific detailed research findings on the synthesis or reaction mechanisms solely focused on this compound were not extensively found, its classification as an aliphatic oxalate ester and its reported use as a plasticizer ontosight.ai place it within these broader areas of research. Further research would be needed to provide detailed findings on the specific chemical behavior and performance characteristics of this compound in various chemical reactions or material formulations.

Structure

3D Structure

Properties

CAS No. |

20602-86-2 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

dipentyl oxalate |

InChI |

InChI=1S/C12H22O4/c1-3-5-7-9-15-11(13)12(14)16-10-8-6-4-2/h3-10H2,1-2H3 |

InChI Key |

XAHVPYNDLCTDTE-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C(=O)OCCCCC |

Canonical SMILES |

CCCCCOC(=O)C(=O)OCCCCC |

Appearance |

Solid powder |

Other CAS No. |

20602-86-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dipentyl oxalate; AI3-00419; AI3 00419; AI300419 |

Origin of Product |

United States |

Mechanistic Investigations of Dipentyl Oxalate Reactivity

Reaction Pathways and Kinetics of Hydrolytic Decomposition

The hydrolysis of esters, including oxalate (B1200264) esters, typically proceeds via a nucleophilic acyl substitution mechanism. Under acidic or basic conditions, the ester carbonyl group is attacked by a water molecule or hydroxide (B78521) ion, respectively, leading to the cleavage of the ester bond and formation of carboxylic acids or carboxylates and alcohols.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. lscollege.ac.in This intermediate undergoes proton transfer, followed by the elimination of the alcohol (pentyl alcohol in the case of dipentyl oxalate) to regenerate the carbonyl group, yielding a monoalkyl oxalate and eventually oxalic acid upon further hydrolysis. lscollege.ac.inuomustansiriyah.edu.iq

Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. lscollege.ac.inuomustansiriyah.edu.iqyoutube.com The intermediate collapses, expelling the alkoxide (pentoxide ion) as a leaving group, leading to the formation of a carboxylate anion. lscollege.ac.inuomustansiriyah.edu.iq This process repeats for the second ester group, yielding oxalate dianion and pentyl alcohol.

The kinetics of hydrolysis for oxalate esters can be influenced by factors such as pH, temperature, solvent composition, and the nature of the ester groups. Studies on other oxalate esters, such as diethyl oxalate and bis(2,4-dinitrophenyl) oxalate, have investigated their hydrolysis kinetics and proposed stepwise mechanisms. researchgate.netrsc.org For bis(2,4-dinitrophenyl) oxalate, a stepwise process involving hydrolysis of one ester group followed by rapid degradation of the intermediate was suggested, with a B_AC_3 mechanism apparent for the first hydrolysis step. rsc.org The rate can be accelerated by factors like intramolecular catalysis by a neighboring carboxyl group. rsc.org While specific kinetic parameters for this compound hydrolysis are not available, similar mechanistic principles are expected to apply.

Oxidative Reaction Mechanisms and Intermediates

Oxalate compounds can undergo oxidation, particularly in the presence of oxidizing agents or under electrochemical conditions. The oxidation of oxalate typically leads to the formation of carbon dioxide. The mechanism can involve the formation of radical intermediates.

Electrochemical oxidation of oxalate in aprotic solvents has been shown to involve an irreversible two-electron oxidation to CO₂. utexas.edu Studies suggest a mechanism based on the oxidation of oxalate to a C₂O₄⁻• radical anion, which rapidly decomposes to CO₂ and CO₂⁻•. utexas.eduresearchgate.net The CO₂⁻• radical anion is a potent reducing agent and can participate in further reactions. utexas.eduresearchgate.net

In the context of chemiluminescence, the reaction of oxalate esters with hydrogen peroxide is a well-known oxidative process. This reaction is proposed to involve the formation of a high-energy intermediate, such as a 1,2-dioxetanedione, which then decomposes to carbon dioxide, releasing energy that can excite a fluorophore. utexas.eduwikipedia.org While diphenyl oxalate is commonly associated with this reaction in glow sticks, other oxalate esters would likely undergo similar oxidative pathways with peroxides.

The oxidative decomposition of this compound would likely follow similar radical or high-energy intermediate pathways depending on the oxidizing conditions, ultimately yielding carbon dioxide and products derived from the pentyl group.

Thermal Decomposition Pathways and Product Distribution Analysis

The thermal decomposition of oxalate esters can yield a variety of products depending on the reaction conditions and the structure of the ester. Studies on the thermal decomposition of various oxalates have identified several possible mechanisms, including homolytic bond cleavage, ionic mechanisms, and molecular mechanisms. researchgate.netmcmaster.calew.ro

Homolytic Bond Cleavage Mechanisms

Homolytic bond cleavage involves the symmetrical breaking of a chemical bond, with each fragment retaining one electron, leading to the formation of free radicals. For oxalate esters, homolytic cleavage can occur at different bonds, such as the O-alkyl bond, the C-O ester bond, or the C-C bond of the oxalate moiety. mcmaster.ca

Initial homolytic cleavage of an O-pentyl bond in this compound would generate pentoxy radicals and acyloxy radicals. Further decomposition of these radicals can lead to a complex mixture of products, including alkanes, alkenes, aldehydes, ketones, carbon monoxide, and carbon dioxide. mcmaster.ca The stability of the resulting radicals influences the favored cleavage pathway.

Studies on the thermal decomposition of other organic compounds have shown that homolytic bond cleavage can be a primary decomposition pathway, especially at higher temperatures. ugent.be The bond dissociation energies (BDEs) of the different bonds within the this compound molecule would influence which homolytic cleavage pathways are kinetically favored.

Ionic and Molecular Mechanisms of Decomposition

In addition to radical pathways, thermal decomposition of oxalate esters can also proceed via ionic or molecular mechanisms. Ionic mechanisms involve the formation of charged intermediates, while molecular mechanisms involve concerted bond breaking and formation within a single transition state, often cyclic. mcmaster.camdpi.com

One possible molecular mechanism for ester decomposition is a concerted elimination, such as the six-membered ring transition state leading to the formation of an alkene, a carboxylic acid, and carbon monoxide. mcmaster.ca For this compound, this could potentially yield pentene, oxalyl acid (which would likely decompose further), and carbon monoxide.

Ionic mechanisms might involve proton transfer and the formation of carbocations or other charged species, particularly if acidic or basic impurities are present or generated during the decomposition. mdpi.com

The specific products formed and the dominant mechanism can vary significantly with temperature and the presence of catalysts or other additives. mcmaster.calew.roresearchgate.netrsc.org

Influence of Reaction Conditions on Degradation Kinetics

The kinetics and product distribution of thermal decomposition are highly sensitive to reaction conditions, including temperature, pressure, atmosphere (inert, oxidizing, etc.), and the presence of solvents or catalysts. mcmaster.calew.roresearchgate.netrsc.orgmdpi.comresearchgate.net

Increasing temperature generally increases the rate of decomposition by providing the activation energy required for bond cleavage or transition state formation. rsc.orgresearchgate.net Studies on other oxalates have shown that different decomposition pathways may become dominant at different temperatures, leading to changes in the product mixture. mcmaster.calew.ro

The surrounding atmosphere can also play a significant role. Decomposition in an inert atmosphere might favor pathways leading to carbon monoxide and hydrocarbons, while decomposition in an oxidizing atmosphere would likely favor the formation of carbon dioxide. lew.roresearchgate.netcapes.gov.br The presence of water can also influence the decomposition, potentially favoring hydrolytic pathways.

The physical state of the oxalate (solid or liquid) and the presence of a solvent can affect the reaction kinetics and mechanisms by influencing molecular mobility and intermolecular interactions. mdpi.com

Nucleophilic Acyl Substitution Reactions: Comprehensive Mechanistic Studies

Oxalate esters, as derivatives of carboxylic acids, are susceptible to nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the alkoxy group (pentyloxy group in this case). lscollege.ac.inuomustansiriyah.edu.iq

The general mechanism for nucleophilic acyl substitution involves the formation of a tetrahedral intermediate. lscollege.ac.inuomustansiriyah.edu.iqyoutube.com The nucleophile adds to the carbonyl carbon, pushing the pi electrons onto the oxygen atom. The resulting tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a leaving group. lscollege.ac.inuomustansiriyah.edu.iq

For this compound, various nucleophiles such as alcohols, amines, or water can react via this mechanism. For example, reaction with an alcohol (transesterification) would involve the alcohol attacking the carbonyl carbon, leading to the displacement of pentyl alcohol and the formation of a new oxalate ester. Reaction with an amine would lead to the formation of an oxalamic acid ester or an oxalamide.

The reactivity of the carbonyl carbon towards nucleophilic attack is influenced by the electron-withdrawing nature of the other groups attached to the carbonyl. The oxalate moiety is an electron-withdrawing group, making the carbonyl carbons in this compound susceptible to nucleophilic attack.

Radical Chemistry of Oxalate Esters: Generation and Reactivity of Intermediates

Oxalate esters are known to be susceptible to transformations involving radical species, primarily through processes that lead to decarboxylation. This property has been leveraged in various synthetic methodologies for the generation of alkyl and other carbon-centered radicals. pubtexto.com A prominent route for initiating radical chemistry from oxalate esters is through photochemical activation, often in the presence of a photoredox catalyst. pubtexto.comrsc.orgbeilstein-journals.orgrsc.orgresearchgate.netacs.org

The general mechanism for radical generation from oxalate esters under photoredox catalysis typically involves a single-electron transfer (SET) process. The excited state of a photocatalyst, such as an iridium complex, can oxidize the oxalate ester or its corresponding salt. beilstein-journals.orgrsc.org This oxidation leads to the formation of a radical anion species derived from the oxalate. The highly unstable oxalate radical anion undergoes rapid fragmentation, extruding two molecules of carbon dioxide and generating a carbon-centered radical, corresponding to the alkyl or aryl group originally attached to the ester oxygen. beilstein-journals.orgrsc.org

For a dialkyl oxalate like this compound, this process would theoretically lead to the formation of pentyl radicals:

R-O-C(=O)-C(=O)-O-R + e⁻ (from reduced photocatalyst) → [R-O-C(=O)-C(=O)-O-R]•⁻ [R-O-C(=O)-C(=O)-O-R]•⁻ → R• + 2 CO₂ + R-O⁻

Where R represents the pentyl group.

These generated alkyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including:

Addition to unsaturated systems like alkenes and alkynes to form new carbon-carbon bonds. pubtexto.combeilstein-journals.org

Hydrogen atom transfer (HAT) reactions. researchgate.net

Coupling reactions. pubtexto.combeilstein-journals.orgrsc.orgacs.org

Another context where radical intermediates are crucial is peroxyoxalate chemiluminescence. The reaction between oxalate diesters (such as diphenyl oxalate) and hydrogen peroxide generates high-energy intermediates, including a proposed 1,2-dioxetanedione, which can then transfer energy to a fluorophore, resulting in light emission. wikipedia.orgwikidoc.org While the exact mechanism involves complex steps, radical pathways and electron transfer processes are believed to play a significant role in the decomposition of the peroxyoxalate intermediate and energy transfer. wikipedia.org

Research findings on the radical chemistry of oxalate esters highlight their utility as versatile precursors for generating carbon radicals under mild conditions, particularly when employing visible-light photoredox catalysis. beilstein-journals.orgrsc.orgacs.org The efficiency and outcome of these reactions can be influenced by the nature of the oxalate ester, the photocatalyst, the solvent, and the presence of suitable radical acceptors.

Metal-Catalyzed Transformations Involving this compound

Metal catalysis plays a significant role in both the synthesis and transformation of oxalate esters. While specific examples involving this compound in metal-catalyzed reactions are not extensively detailed in the provided search results, general trends observed for other oxalate esters can be considered.

One major application of metal catalysis related to oxalate esters is their synthesis through the oxidative carbonylation of alcohols. Transition metal catalysts, such as those based on palladium, copper, rhodium, or platinum, facilitate the reaction of alcohols with carbon monoxide and an oxidant (like oxygen) to form dialkyl oxalates. google.comgoogle.comgoogle.comacs.org For instance, palladium and copper co-catalyst systems have been employed for the oxidative carbonylation of alcohols to dialkyl oxalates. google.comacs.org

Metal catalysts are also effective in the transesterification of oxalate esters. For example, the synthesis of diaryl oxalates like diphenyl oxalate from dialkyl oxalates and phenols can be catalyzed by various metal oxides, including those of titanium, molybdenum, and tin. google.comgoogle.commdpi.comresearchgate.net These reactions typically involve the metal center coordinating to the ester or alcohol, facilitating the exchange of alkoxy groups.

Furthermore, metal catalysis can be integrated with radical chemistry approaches involving oxalate esters. Synergistic catalytic systems, combining photoredox catalysts with transition metal catalysts (such as nickel), have been developed for transformations that utilize radicals generated from oxalate esters. beilstein-journals.org In such systems, the photoredox catalyst initiates radical formation from the oxalate, and the transition metal catalyst then participates in subsequent steps, such as cross-coupling reactions. For example, nickel catalysis in conjunction with photoredox catalysis has been shown to facilitate the syn-alkylarylation of terminal alkynes using tertiary alkyl oxalates. beilstein-journals.org The proposed mechanism involves the alkyl radical generated from the oxalate adding to the alkyne, followed by steps involving the nickel catalyst to achieve the final product formation. beilstein-journals.org

Transition metals like ruthenium have also been investigated for the hydrogenation of oxalate esters, a key step in processes for producing ethylene (B1197577) glycol from synthesis gas. sioc-journal.cn

While the specific catalytic behavior of this compound would require dedicated study, its structure suggests it would likely undergo similar metal-catalyzed transformations as other dialkyl oxalates, such as transesterification, and could potentially serve as a radical precursor in metal-catalyzed coupling reactions when combined with appropriate initiation methods.

Computational and Theoretical Studies of Dipentyl Oxalate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For dipentyl oxalate (B1200264), DFT calculations, likely employing a functional like B3LYP with a basis set such as 6-31G++, would be the first step in characterizing its fundamental properties.

The primary goal of a DFT study would be to determine the molecule's most stable three-dimensional structure through geometry optimization. For dialkyl oxalates, a key structural feature is the torsional angle between the two carbonyl (C=O) groups. In a study on dimethyl oxalate (DMO), it was found that the molecule adopts a planar trans conformation in the crystalline state, where the O=C–C=O dihedral angle is 180°. researchgate.net This planarity is a common feature in the solid state for such molecules. However, in the gas phase or in solution, the molecule would exhibit more flexibility, and DFT calculations can map the potential energy surface as a function of this torsional angle to identify the most stable conformers and the energy barriers between them. The long pentyl chains in dipentyl oxalate would introduce additional conformational complexities, with numerous rotational possibilities around the C-C and C-O single bonds, all of which can be systematically explored using DFT to find the global energy minimum.

The following table presents optimized geometrical parameters for the core oxalate structure, based on DFT calculations performed on dimethyl oxalate, which serves as a model for the central framework of this compound.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | 1.19 |

| C-C | 1.53 |

| C-O (ester) | 1.33 |

| O-C-C | 111.9 |

| O=C-O (ester) | 125.6 |

| O=C-C | 122.5 |

| Data derived from DFT(B3LYP)/6-31G++G* calculations on dimethyl oxalate.* researchgate.net |

Vibrational Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

For a molecule like this compound, the vibrational modes would include:

C=O stretching: Strong, characteristic peaks in the IR spectrum, typically around 1750 cm⁻¹.

C-O stretching: Bands associated with the ester linkages.

C-C stretching: Vibrations of the central oxalate bond and within the pentyl chains.

CH₂, CH₃ bending and stretching: Numerous modes originating from the pentyl groups.

Theoretical studies on dimethyl oxalate have successfully correlated calculated vibrational frequencies with experimental IR spectra, noting differences between the gas phase, amorphous solid, and crystalline states. researchgate.net For instance, in the crystalline form of DMO, the planar trans structure is fixed, leading to a distinct spectrum compared to the more flexible conformations present in other phases. researchgate.net A similar analysis for this compound would help in identifying its conformational state under different experimental conditions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgnih.gov

HOMO: This orbital can be considered the outer shell of electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO would likely be localized on the oxygen atoms of the carbonyl groups, which possess lone pairs of electrons.

LUMO: This is the lowest energy orbital that can accept electrons. The energy of the LUMO is related to the electron affinity. In this compound, the LUMO is expected to be a π* antibonding orbital associated with the C=O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. An FMO analysis would map the distribution of these orbitals across the this compound molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Global Reactivity Parameters (GRPs)

Derived from the energies of the frontier orbitals, Global Reactivity Parameters (GRPs) provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr These parameters are calculated using the energies of the HOMO (EHOMO) and LUMO (ELUMO). researchgate.net

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

| Parameter | Value (eV) |

| EHOMO | -8.12 |

| ELUMO | -2.22 |

| Ionization Potential (I) | 8.12 |

| Electron Affinity (A) | 2.22 |

| Chemical Hardness (η) | 2.95 |

| Electrophilicity Index (ω) | 2.11 |

| Illustrative data based on calculations for calcium oxalate. researchgate.net |

Natural Bond Orbital (NBO) Analysis and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds. wikipedia.org This method is particularly useful for studying charge transfer and delocalization phenomena within a molecule.

In this compound, NBO analysis would quantify the interactions between filled (donor) and vacant (acceptor) orbitals. A key interaction would be the delocalization of the lone pair electrons from the ester oxygen atoms (nO) into the antibonding π* orbital of the adjacent carbonyl group (πC=O). This n → π interaction is a classic example of resonance stabilization in esters. The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant charge transfer and stabilization. NBO analysis would also provide the natural atomic charges on each atom, revealing the charge distribution and polarity of the molecule.

Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules. mun.canih.gov

For this compound, an MD simulation would model the molecule's behavior in a simulated environment, such as in a solvent or in a condensed phase with other this compound molecules. The simulation would be based on a classical force field (like OPLS or AMBER) that defines the potential energy of the system.

A primary application of MD for this compound would be a detailed conformational analysis . The flexible pentyl chains can adopt a vast number of conformations, and MD simulations can efficiently sample this conformational space to identify the most populated and energetically favorable shapes the molecule adopts at a given temperature. mun.ca This is particularly important for understanding the molecule's physical properties, such as its viscosity or ability to pack in a solid or liquid state.

Furthermore, MD simulations are ideal for studying intermolecular interactions . By simulating a system containing many this compound molecules, one can observe how they interact with each other. mdpi.com This can reveal tendencies for self-assembly, the formation of aggregates, or specific packing arrangements in the liquid or amorphous state. The simulations would quantify non-covalent interactions, such as van der Waals forces between the pentyl chains and dipole-dipole interactions between the polar oxalate groups, which govern the macroscopic properties of the substance.

Reaction Thermodynamics and Energy Profiles of Key Transformations

There are no available studies detailing the reaction thermodynamics or energy profiles for key transformations involving this compound. Computational chemistry methods, such as Density Functional Theory (DFT) or high-level ab initio calculations, have not been applied to determine thermodynamic quantities like enthalpy, entropy, and Gibbs free energy for reactions such as its synthesis via transesterification or its subsequent conversions.

For analogous compounds, such as the transesterification of diethyl oxalate, thermodynamic analyses have been performed, indicating such reactions are generally endothermic. researchgate.net However, without specific computational models for this compound, its precise energy profile remains uncharacterized.

Computational Catalysis: Elucidation of Active Sites and Catalytic Cycles

Computational studies aimed at elucidating the active sites and catalytic cycles for the synthesis or reaction of this compound are currently absent from the scientific literature. Research on related oxalate esters has provided insights into catalytic mechanisms that could be hypothetically relevant. For instance, studies on the synthesis of diphenyl oxalate from dimethyl oxalate have identified Lewis acid sites on heterogeneous catalysts like TS-1 as the active centers for transesterification. ccspublishing.org.cnsciencemadness.org Furthermore, DFT studies have been used to investigate the catalytic mechanisms of oxalate oxidation and CO coupling to form other oxalates, identifying key intermediates and transition states. rsc.orgnih.gov

Despite these advances with other oxalates, no research has specifically modeled the interaction of this compound with catalysts to define active sites or map out the corresponding catalytic cycles.

Structure-Reactivity Relationships: Predictive Modeling for Analogues

Predictive modeling and the establishment of structure-reactivity relationships for this compound and its analogues have not been specifically investigated. For other dialkyl oxalates, relationships have been explored. For example, in the transesterification of dimethyl oxalate, a clear correlation has been established between the base strength (pK_b value) of alkaline catalysts and their catalytic efficiency, where stronger bases (lower pK_b) lead to higher activity. rsc.org Similarly, for solid acid catalysts, the nature and strength of acid sites have been shown to influence both catalytic activity and selectivity in the production of diphenyl oxalate. researchgate.netresearchgate.net

These findings highlight the potential for developing such predictive models. However, a dedicated study applying these principles to establish quantitative structure-reactivity relationships (QSRR) for this compound or to create predictive models for its analogues is not currently available.

Spectroscopic Characterization Methodologies for Oxalate Esters

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

For oxalate (B1200264) esters, characteristic absorption or scattering bands are expected due to the presence of the ester carbonyl group (C=O) and the C-O single bonds. The C=O stretching vibration in esters typically appears as a strong band in the IR spectrum between 1735 and 1750 cm⁻¹. iitm.ac.in The C-O stretching vibrations are also characteristic and appear in the range of 1000-1300 cm⁻¹. iitm.ac.in

Studies on other oxalate esters, such as dibornyl oxalate, have shown strong absorption peaks in the infrared spectra corresponding to the stretching vibration of the carbonyl group around 1762 cm⁻¹. scispace.com Methyl and methylene (B1212753) stretching vibrations are also observed in the 2800-3000 cm⁻¹ region. scispace.com Similarly, the IR spectra of calcium oxalates show intense bands for C=O stretching between 1723-1675 cm⁻¹ and C-O stretching between 1408-1271 cm⁻¹. psu.ac.th

Raman spectroscopy complements IR spectroscopy, often providing information on vibrations that are weak or absent in IR. For oxalate esters, Raman active modes would include symmetric stretching vibrations. Studies on methyl oxalate have identified Raman lines below 1800 cm⁻¹, including a splitting of the C-O oscillation. ias.ac.in

While specific IR or Raman spectra for Dipentyl oxalate were not found, based on the analysis of other oxalate esters, its vibrational spectra would be expected to exhibit characteristic bands corresponding to the ester functional groups and the pentyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. It provides information about the different types of atoms (e.g., hydrogen, carbon) in a molecule and their connectivity, based on their magnetic environment. ¹H NMR and ¹³C NMR are commonly used for structural elucidation.

In ¹H NMR spectroscopy, the signals from the protons in a molecule provide information about their chemical environment, multiplicity (due to coupling with neighboring protons), and integration (relative number of protons). For this compound, the ¹H NMR spectrum would show distinct signals for the protons in the pentyl chains and the protons adjacent to the ester oxygen. The chemical shifts of these protons would be influenced by the electronegativity of the oxygen atoms.

Studies on other oxalate esters, such as starch oxalate half-ester, have utilized ¹H NMR to confirm the presence of esterification by observing shifts in the resonances of CH-ring protons. researchgate.net The signals of protons of anhydroglucose (B10753087) units were observed in the range of 1.97 to 6.12 ppm for carboxymethyl cellulose-oxalate. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum would show signals for the carbonyl carbons and the carbons in the pentyl chains. The carbonyl carbons of the ester group are typically observed in the range of 160-180 ppm. researchgate.net

NMR spectroscopy has been successfully used to characterize the structure of various oxalate esters. researchgate.net For example, ¹³C NMR spectra have been obtained for bis(2-ethylhexyl) oxalate. nih.gov ¹H and ¹³C NMR spectra are also commonly provided as supporting information for the synthesis and characterization of oxalate esters. acs.org

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the fragmentation pattern of the molecular ion.

For this compound, electron ionization (EI) mass spectrometry would typically produce a molecular ion peak corresponding to its molecular weight (230.30 g/mol ). nih.govmolbase.com Fragmentation of the molecular ion would occur at the ester linkages and within the pentyl chains, yielding characteristic fragment ions. These fragment ions can help confirm the structure of the molecule.

Studies on other oxalate esters, such as diphenyl oxalate and diethyl oxalate, have utilized electron ionization mass spectrometry, and their spectra are available in databases. nist.govnist.gov The fragmentation pathways of oxalate ester radical-anions have also been investigated. researchgate.net

Gas chromatography-mass spectrometry (GC-MS), a hyphenated technique, is commonly used for the analysis of oxalate esters, allowing for the separation of components in a mixture before mass analysis. cdnsciencepub.comscience.gov GC-MS has been used to identify oxalic acid after derivatization to its dibutyl ester. science.gov

While specific MS data for this compound was not found, MS is a standard technique for confirming the molecular weight and providing structural clues through fragmentation for organic compounds, including oxalate esters.

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

X-ray Diffraction (XRD) is a technique used to determine the crystal structure of solid crystalline materials. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the arrangement of atoms within the unit cell can be determined.

XRD is applicable to oxalate esters that can form crystals. The crystal structure provides precise information about bond lengths, bond angles, and intermolecular interactions.

Studies on various oxalate compounds, such as calcium oxalate and morpholinium oxalate, have utilized XRD to investigate their crystalline nature and structure. science.govunimi.itresearchgate.net For example, XRD analysis revealed the loss of ordered crystalline structure in starch after esterification to starch oxalate half-ester. bohrium.com Single-crystal X-ray diffraction has been used to study the solid-state structure of salts of the N,N′-bis(trifluoromethylsulfonyl)oxamidate dianion. researchgate.net

If this compound can be obtained in crystalline form, XRD could provide valuable information about its solid-state structure, including how the molecules pack in the crystal lattice and any intermolecular forces present.

Advanced Hyphenated Techniques for Mixture Analysis

Hyphenated techniques combine two or more analytical techniques to provide more comprehensive information about a sample, particularly complex mixtures. For the analysis of oxalate esters, coupling chromatographic techniques with spectroscopic methods is common.

Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique that separates volatile compounds by GC before they are introduced into a mass spectrometer for detection and identification. cdnsciencepub.comscience.gov This is particularly useful for analyzing mixtures containing this compound or for monitoring reactions where it is a reactant or product. GC-MS has been used for the analysis of organic acids, including oxalic acid after derivatization. science.gov

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique used for separating and identifying components in liquid samples. This is suitable for less volatile or thermally labile oxalate esters. LC-MS has been used in the analysis of phenyl oxalate esters. chemicalforums.com

Supercritical fluid chromatography coupled with tandem mass spectrometry (SFC/QqQ MS) has also been established for the high-throughput and sensitive analysis of fatty acid esters. science.gov While not specifically for this compound, this demonstrates the application of advanced hyphenated techniques to the analysis of esters.

Advanced Applications of Oxalate Chemistry in Organic Synthesis and Materials Science

Role as Chemical Reagents and Synthons

Oxalate (B1200264) esters function as valuable chemical reagents and synthons, participating in a variety of transformations and serving as foundational units for constructing more complex molecules.

Precursor in Organic Synthesis (e.g., formation of various derivatives)

Oxalate esters are recognized as useful building blocks in organic synthesis for creating a range of functionalized molecules. A notable application is their use in the preparation of α-ketoesters and β-ketoesters. chemicalbull.com For instance, oxalate esters can react with alkoxide ions through a Claisen condensation, yielding β-ketoesters, which are key intermediates in the synthesis of natural compounds and pharmaceuticals. chemicalbull.com Diethyl oxalate, for example, is employed as an intermediate in the synthesis of pharmaceuticals, barbiturates (CNS depressants), and dyes. atamanchemicals.com It also serves as a solvent in these processes. atamanchemicals.com Dimethyl oxalate and related diethyl esters are utilized in various condensation reactions. wikipedia.org These reactions can lead to products such as cyclic diamides when reacted with diamines, or a diketo-ester that serves as a precursor to pimelic acid when diethyl oxalate condenses with cyclohexanone. wikipedia.org Diphenyl oxalate has been reported for its use as a strong acid catalyst in esterification and ketone synthesis. chembk.com Furthermore, oxalate half-esters and their derivatives are considered important building blocks for the synthesis of a wide array of significant compounds, including pharmaceuticals and natural products. rsc.org Diphenyl oxalate has also been explored as a surrogate for carbon monoxide in nickel-catalyzed carbonylation reactions, facilitating the synthesis of dialkyl ketones from alkyl bromides/tosylates. rsc.org

Building Blocks for Complex Molecular Architectures

Oxalate derivatives, particularly the oxalate dianion, are employed as building blocks in coordination chemistry. They are utilized in the design of heteropolymetallic systems and can contribute to the formation of molecular magnets. unige.ch, researchgate.net For example, the bis-oxalato building block [(acac)2Cr(ox)]- has been used to create dimetallic Cr-Ln dinuclear complexes, where the oxalate bridge facilitates intermetallic energy transfer. unige.ch The unit [Cr(phen)(ox)2]− has been incorporated into complexes that act as bridging or terminal ligands, leading to layered structures or tetranuclear units. researchgate.net Oxalate half-esters are also described as significant building blocks in organic synthesis. rsc.org

Transesterification Agent in Polymer Synthesis (e.g., polycarbonates, polyesters)

Oxalate esters are utilized as transesterification agents in polymer chemistry, particularly in the synthesis of polycarbonates and polyesters. Their ability to undergo transesterification allows them to react with hydroxyl-containing substances, such as polyols, to form crosslinked networks, resulting in materials with enhanced mechanical properties. chemicalbull.com Diphenyl oxalate is mentioned as a precursor in the synthesis of polyimide and polyamide materials, which are high-temperature resistant and high-performance polymers. chembk.com Diphenyl oxalate is commonly obtained through the transesterification of dimethyl oxalate with phenol (B47542) and is subsequently decarbonylated to produce diphenyl carbonate, a crucial precursor for the synthesis of polycarbonates via a non-phosgene route. wikipedia.org, researchgate.net Diaryl oxalates, such as diguaiacyl oxalate (DGO) and diphenyl oxalate, have demonstrated effectiveness in polyesterification reactions. acs.org, nih.gov, rsc.org They can act as chain extenders, enabling the production of high molecular weight polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyethylene furanoate (PEF). rsc.org, google.com The transesterification of diethyl oxalate with phenol to form diphenyl oxalate is also a relevant route for obtaining precursors for polycarbonates. researchgate.net This strategy, using highly reactive aryl esters of oxalic acid, can overcome challenges associated with the low reactivity of certain diols, such as isosorbide, and the thermal lability of oxalic acid, allowing for the synthesis of high-molecular-weight polymers under milder conditions and shorter reaction times. nih.gov

Chemiluminescence Systems: Exploration of Peroxyoxalate Mechanisms

Oxalate esters are central to peroxyoxalate chemiluminescence (CL) systems, which are known for their high efficiency and are famously used in applications like glow sticks. wikipedia.org, wikipedia.org, rsc.org

Mechanism of Peroxyoxalate Chemiluminescence with Hydrogen Peroxide

The mechanism of peroxyoxalate chemiluminescence involves the reaction of an oxalate ester with hydrogen peroxide, typically in the presence of a base catalyst and a fluorescent energy acceptor (fluorophore). wikipedia.org, wikipedia.org, rsc.org This reaction initially forms peroxyoxalates as intermediates. wikipedia.org, wikipedia.org These peroxyoxalates are transient species that rapidly transform into a high-energy intermediate, which is widely believed to be 1,2-dioxetanedione. wikipedia.org, wikipedia.org, rsc.org The 1,2-dioxetanedione is the key species responsible for generating the energy required to excite the fluorescent molecule. wikipedia.org, wikipedia.org, rsc.org Once formed, the 1,2-dioxetanedione interacts with the fluorophore. wikipedia.org, wikipedia.org, rsc.org The energy from the decomposition of the high-energy intermediate is transferred to the fluorescent molecule, promoting it to an electronically excited state. wikipedia.org, rsc.org As the excited fluorophore relaxes back to its ground state, it releases this energy in the form of visible light, a process known as chemiluminescence. wikipedia.org, wikipedia.org, rsc.org This energy transfer process is often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, which involves a transient charge transfer complex between the intermediate and the fluorescer. wikipedia.org, nih.gov, wikipedia.org, researchgate.net, rsc.org, rsc.org, researchgate.net, acs.org The reaction is generally catalyzed by a base, which accelerates the initial steps involving hydrogen peroxide. wikipedia.org, wikipedia.org, arkat-usa.org, rsc.org, researchgate.net

Factors Influencing Chemiluminescence Quantum Yield and Kinetics

Several factors influence the efficiency and kinetics of peroxyoxalate chemiluminescence, impacting the quantum yield of light emission and the reaction rate. Key factors include the chemical structure of the chemiluminescent precursor (the oxalate ester), the nature and concentration of other components in the system (hydrogen peroxide, catalyst, and fluorescent dye), temperature, pH, ionic strength, and the type of solvent used. bibliotekanauki.pl, wikipedia.org

The structure of the oxalate ester significantly affects its reactivity and the resulting chemiluminescence. Aryl oxalates, particularly those with electron-withdrawing substituents, tend to exhibit high quantum yields. arkat-usa.org The reaction rate is dependent on pH, with slightly alkaline conditions generally leading to a faster reaction and consequently brighter light emission. wikipedia.org, arkat-usa.org, researchgate.net

The properties of the fluorescent dye (activator) are also critical. There is a correlation between the chemiluminescence intensity and the singlet excitation energy and oxidation potential of the fluorescent molecule. wikipedia.org, acs.org The emission spectrum of the chemiluminescent reaction is typically identical to the fluorescence spectrum of the specific dye used. rsc.org

The solvent system can impact the reaction; for instance, the presence of water can decrease the brightness due to hydrolysis of the oxalate ester. researchgate.net Conversely, techniques like encapsulating the oxalate ester and fluorescent activator in microspheres can lead to increased emission intensity compared to reactions in aqueous solutions without encapsulation. researchgate.net

Polymer Chemistry and Materials Science

Oxalate esters, including dipentyl oxalate, can potentially be involved in polymer chemistry. This compound is known for its use as a plasticizer, an additive that enhances the flexibility and processability of polymers like PVC, adhesives, and coatings. ontosight.ai This application falls under the broad umbrella of polymer materials science by modifying polymer properties.

Development of Oxalate-Containing Polymer Composites

Oxalate esters have been incorporated into polymer composites, particularly in the context of chemiluminescent materials. Studies have focused on synthesizing oxalate esters like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and incorporating them into polymer matrices to create chemiluminescent composites. researchgate.netresearchgate.net These composites can be evaluated for their light-emitting properties. researchgate.net While diphenyl oxalate has been used in studies examining the effect of solvents on chemiluminescence in the context of composites researchgate.netresearchgate.net, there is no specific information in the provided search results about the development of polymer composites containing this compound, other than its general use as a plasticizer which modifies the bulk properties of a polymer material. ontosight.ai

Environmental Fate and Green Chemistry Considerations for Oxalate Esters

Environmental Degradation Pathways and Mechanisms

The breakdown of oxalate (B1200264) esters in the environment is primarily influenced by hydrolytic and biological processes. Understanding these mechanisms is crucial for predicting their persistence and potential impact.

Hydrolytic Degradation in Aqueous and Soil Environments

Hydrolysis is a significant abiotic degradation pathway for oxalate esters in both aquatic and soil environments. Esters react with water to break the ester linkage, typically yielding the parent carboxylic acid (oxalic acid) and the corresponding alcohol (pentanol in the case of dipentyl oxalate). atamanchemicals.comeuropa.eu The rate of hydrolysis can be influenced by factors such as pH and temperature. For instance, diethyl oxalate, a related oxalate ester, hydrolyzes rapidly at pH 7 and 9, with a half-life of approximately 0.5 days at pH 4 and 35°C. europa.eu The inherent structure of oxalate esters, with two adjacent ester functional groups, increases the electrophilicity of the carbonyl carbons, potentially accelerating hydrolysis compared to other esters. acs.orgnih.gov

Biodegradation Studies and Mineralization Rates

Biodegradation by microorganisms in soil and water also contributes to the environmental breakdown of oxalate esters. Studies on poly(isosorbide-co-diol oxalate) (PISOX) copolyesters, which contain oxalate ester linkages, have shown promising environmental degradation characteristics. uva.nl These copolyesters can undergo over 80% mineralization within 180 days in soil under ambient temperature (25°C), which is faster than the degradation of cellulose (B213188) in the same conditions. acs.orguva.nl The facile nonenzymatic hydrolysis of the oxalate ester bonds in these polymers is believed to be a key initial step, making the resulting monomers and oligomers more accessible for microbial consumption and mineralization (conversion to CO₂). acs.orgnih.govresearchgate.net While specific data for the biodegradation and mineralization rates of this compound were not extensively found in the search results, the behavior of related oxalate esters in biodegradable polymers suggests that the oxalate ester linkage is susceptible to environmental breakdown.

Influence of Environmental Conditions (e.g., pH, Temperature) on Fate

Environmental conditions such as pH and temperature play a significant role in the degradation rates of oxalate esters. As noted for hydrolytic degradation, pH can dramatically affect the rate of ester hydrolysis, with faster rates often observed under alkaline conditions. europa.euwikipedia.org Temperature also influences reaction kinetics; higher temperatures generally lead to faster degradation rates, both for hydrolysis and biodegradation processes. The availability of water is also a critical factor, particularly for hydrolysis and microbial activity in soil environments. acs.org Studies on the mineralization of polymers containing oxalate esters have been conducted at ambient temperatures (e.g., 25°C and 30°C), indicating that degradation can occur under typical environmental conditions. acs.orgnih.gov

Here is a summary of the influence of environmental conditions on oxalate ester degradation:

| Environmental Factor | Influence on Degradation | Notes |

| pH | Affects hydrolysis rate | Faster hydrolysis often observed under alkaline conditions. europa.euwikipedia.org |

| Temperature | Affects reaction kinetics | Higher temperatures generally increase degradation rates. acs.orgnih.gov |

| Water Availability | Crucial for hydrolysis | Essential for hydrolytic breakdown and microbial activity. acs.org |

Eco-toxicity Assessment and Sustainable Design Principles

While detailed eco-toxicity data specifically for this compound were not prominently featured, the environmental impact of oxalate esters is a consideration in their use and design. Oxalic acid, a hydrolysis product of oxalate esters, is a naturally occurring substance but can be harmful in concentrated forms. scribd.comindustrialchemicals.gov.au Studies on related oxalate esters have sometimes noted kidney toxicity in animal studies due to the formation of oxalate. europa.euindustrialchemicals.gov.auindustrialchemicals.gov.au

Sustainable design principles for oxalate esters focus on minimizing potential environmental harm throughout their lifecycle. This includes designing molecules that are inherently less toxic and more readily biodegradable. The development of biodegradable polymers incorporating oxalate ester linkages is an example of this approach, aiming to reduce the persistence of plastic waste in the environment. nih.govuva.nl Considering the potential impact of hydrolysis products, designing esters that yield less harmful alcohols and carboxylic acids is also a relevant sustainable design principle.

Development of Environmentally Benign Synthetic Routes

Developing greener synthetic routes for oxalate esters is a key aspect of reducing their environmental footprint. Traditional methods for synthesizing oxalate half-esters, precursors to diesters like this compound, often involve organic solvents and sometimes toxic reagents like oxalyl chloride, which generates corrosive byproducts. rsc.orgrsc.org

Recent research has focused on developing more environmentally friendly approaches. One promising method involves the selective monohydrolysis of symmetric diesters in aqueous media. rsc.orgrsc.orgnih.gov This approach utilizes water as the solvent, often with a co-solvent like THF or acetonitrile, and a relatively non-toxic base like aqueous NaOH. rsc.orgrsc.orgnih.gov These methods aim to be simpler, require less toxic reagents, and produce high yields with high purity, aligning with green chemistry principles. rsc.orgnih.gov

Another area of development is the synthesis of oxalate esters from renewable feedstocks. Oxalic acid itself can potentially be obtained from CO₂ or biomass, offering a more sustainable starting material for ester synthesis. nih.govnih.gov

Waste Minimization and Resource Efficiency in Oxalate Ester Production

Minimizing waste generation and maximizing resource efficiency are fundamental principles of green chemistry applicable to the production of oxalate esters. acs.org The environmental factor (E-factor), which quantifies the mass of waste generated per mass of product, is a metric used to evaluate the efficiency of a synthetic process. nih.gov Aiming for a lower E-factor is a goal in developing greener synthetic routes.

Future Directions and Emerging Research Avenues for Aliphatic Oxalate Esters

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficient synthesis and transformation of aliphatic oxalate (B1200264) esters heavily rely on the development of sophisticated catalytic systems. Recent research has focused on leveraging photoredox catalysis and transition metal catalysis to achieve enhanced selectivity and efficiency under milder conditions.

Photoredox catalysis has emerged as a powerful tool for activating C-O bonds in aliphatic alcohols via their corresponding oxalate esters, enabling the generation of reactive alkyl radicals. This approach allows for redox-neutral stereoselective synthesis of complex molecules, such as unnatural α-amino acids, utilizing oxalate esters as traceless activating groups. rsc.orgbeilstein-journals.orgresearchgate.netrsc.orgchemrxiv.orgresearchgate.net For instance, photoredox-mediated C-O bond activation of oxalate esters derived from aliphatic alcohols has been successfully employed in the asymmetric synthesis of unnatural α-amino acids, utilizing a chiral radical acceptor. rsc.orgrsc.orgchemrxiv.org The mechanism typically involves the oxidation of the oxalate ester by an excited photocatalyst, followed by rapid decarboxylation to generate a carbon radical. rsc.orgbeilstein-journals.orgchemrxiv.org

Transition metal catalysis, often in synergistic combination with photoredox catalysis, is also being explored. Nickel catalysis, for example, has been employed in the selective cross-coupling of organic halides and oxalates to form esters via alkoxycarbonyl radical intermediates. chinesechemsoc.org This method allows for the transformation of a wide range of substrates under mild conditions. chinesechemsoc.org Other metal catalysts, including iridium and copper complexes, have shown promise in facilitating radical deoxygenation and coupling reactions involving oxalate esters. beilstein-journals.orgresearchgate.netresearchgate.netnih.govgoogle.comrsc.org The design of novel ligands and catalyst supports remains a key area of research to improve catalytic activity, stability, and recyclability.

Exploration of New Reaction Chemistries and Transformations

Beyond traditional esterification and transesterification reactions, new reaction chemistries involving aliphatic oxalate esters are continuously being discovered. A significant area of exploration is their role as precursors for radical-mediated transformations. The facile decarboxylation of oxalate esters upon oxidation provides a convenient route to generate alkyl and alkoxycarbonyl radicals, which can participate in a variety of bond-forming reactions. rsc.orgbeilstein-journals.orgresearchgate.netrsc.orgresearchgate.netnih.govnih.govnii.ac.jpmdpi.com

These radical intermediates have been utilized in reactions such as Giese-type additions, alkynylation, arylation, halogenation, and Minisci-type manifolds. rsc.orgrsc.orgchemrxiv.org The activation of C-O bonds in alcohols via oxalate esters has enabled novel deoxygenative coupling reactions and the synthesis of diverse nitrogen-containing molecules. researchgate.netresearchgate.netnii.ac.jp Furthermore, photocatalyzed alkoxycarbonylation of alkenes using alkyloxalyl chlorides (derived from alcohols and oxalyl chloride) demonstrates a strategy to access aliphatic esters from readily available olefins. nih.gov

The exploration of cascade radical annulation reactions initiated by ester radicals derived from oxalates is also an emerging area, leading to the synthesis of functionalized heterocycles. mdpi.com These new reaction methodologies expand the synthetic utility of aliphatic oxalate esters as versatile building blocks for the construction of complex molecular architectures.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry plays an increasingly vital role in understanding the reaction mechanisms and predicting the behavior of aliphatic oxalate esters in various chemical environments. Density Functional Theory (DFT) calculations and other quantum chemical methods are employed to investigate transition states, reaction pathways, and the energetics of transformations involving oxalate esters and catalytic species. rsc.orgscience.govacs.orgmdpi.com

Computational studies can provide insights into the factors governing selectivity and reactivity, such as the influence of catalyst structure, solvent effects, and substrate electronic properties. acs.org For example, computational studies have been used to investigate the mechanism of photoredox-mediated C-O bond activation of oxalate esters, supporting experimental observations regarding the decarboxylation process and the formation of radical intermediates. rsc.orgchemrxiv.org

Furthermore, computational modeling can aid in the design of new catalysts and reaction conditions by predicting their potential performance before experimental synthesis and testing. acs.org This iterative approach between computational and experimental work accelerates the discovery and optimization of novel transformations involving aliphatic oxalate esters. Computational studies have also been applied to determine thermodynamic properties of esters, which is valuable for designing and optimizing processes. mdpi.com

Design of Next-Generation Functional Materials Utilizing Oxalate Ester Building Blocks

Aliphatic oxalate esters and their derivatives are being explored as components in the design and synthesis of next-generation functional materials. Their ability to undergo various reactions and their structural features make them attractive building blocks for polymers and other advanced materials.

One notable application is their use as chain extenders in polymer synthesis, particularly for polyesters like PET and PEF. nih.govresearchgate.net Certain oxalate derivatives can react with polymer end-groups, increasing the molecular weight and improving material properties. nih.govresearchgate.net Some oxalate chain extenders offer the advantage of being "traceless," meaning they can be removed from the polymer structure after serving their purpose, potentially leading to materials free from residual catalysts. nih.govresearchgate.net

While diphenyl oxalate is well-known for its role in chemiluminescence, research into other oxalate esters, including aliphatic ones, for similar or related light-emitting applications could be a future direction. solubilityofthings.comwikipedia.orgresearchgate.net The unique reactivity of the oxalate moiety could also be exploited in the design of responsive materials or components for sensing applications.

Integration of Green Chemistry Principles for Sustainable Production and Application

The chemical industry is increasingly focusing on sustainable practices, and the research into aliphatic oxalate esters is aligning with green chemistry principles. This includes developing environmentally benign synthesis methods and exploring applications that minimize environmental impact.

Visible-light photocatalysis, as discussed in Section 8.1, is an example of a green chemistry approach that utilizes a renewable energy source (light) to drive reactions, often avoiding the need for harsh reagents or high temperatures. beilstein-journals.orgnih.govrsc.orgnih.gov The use of oxalate esters as traceless radical precursors, which decompose to stable and easily removable byproducts like CO2, also contributes to more atom-economical and environmentally friendly synthetic routes. rsc.orgbeilstein-journals.orgresearchgate.netrsc.orgchemrxiv.orgresearchgate.netnih.gov

Research is also directed towards developing catalytic systems that avoid the use of toxic or rare metals, favoring more abundant and less environmentally harmful alternatives. rsc.orgnih.govresearchgate.net Exploring the use of renewable feedstocks for the synthesis of oxalic acid and aliphatic alcohols, the precursors to aliphatic oxalate esters, is another important aspect of sustainable production. researchgate.net

Potential for Unexplored Industrial Applications and Niche Markets

Beyond their established uses as intermediates in pharmaceuticals, agrochemicals, and polymers, aliphatic oxalate esters hold potential for unexplored industrial applications and niche markets. Their properties as solvents, plasticizers, and chelating agents suggest broader utility. atamanchemicals.comchemicalbull.comatamanchemicals.comconnectchemicals.com

Specific aliphatic oxalate esters, like diethyl oxalate and dibutyl oxalate, are already used as solvents for various materials, including cellulose (B213188) esters, ethers, resins, and lacquers. atamanchemicals.comatamanchemicals.com Their solvent properties could be further explored for new applications in coatings, adhesives, or as reaction media. The use of dibutyl oxalate as a plasticizer and chelating agent highlights its potential in cosmetics and other formulations. atamanchemicals.com

The reactivity of the oxalate ester moiety could also be leveraged in the development of new functional fluids, lubricants, or as components in energy storage systems. As research into the fundamental chemistry of aliphatic oxalate esters progresses, new and unexpected applications in various industrial sectors are likely to emerge. The potential for their use in microemulsion synthesis and as additives in solar cells indicates a growing interest in their application in advanced materials and technologies. atamanchemicals.com

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of dipentyl oxalate?

- Methodological Answer : this compound (C₁₀H₂₀O₃) should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bonding and alkyl chain arrangement. Fourier-transform infrared (FTIR) spectroscopy can validate carbonyl (C=O) and ether (C-O) functional groups. Chromatographic methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (MS) detect impurities and quantify purity .

Q. How can differential scanning calorimetry (DSC) be optimized to determine this compound’s phase transition properties?

- Methodological Answer : Use DSC with a heating/cooling rate of 5–10°C/min under inert gas (e.g., nitrogen) to avoid oxidative decomposition. Calibrate the instrument with indium or zinc standards. Measure melting point (Tm), crystallization temperature (Tc), and latent heat of fusion (ΔHf). Triplicate runs ensure reproducibility. For this compound, compare results with dimethyl and didecyl oxalate analogs to assess alkyl chain length effects on thermal behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound across studies?

- Methodological Answer : Discrepancies in thermal stability or phase change properties often arise from variations in experimental conditions (e.g., heating rates, sample mass, or atmospheric control). Standardize protocols using International Union of Pure and Applied Chemistry (IUPAC) guidelines. Cross-validate results with thermogravimetric analysis (TGA) to assess decomposition thresholds. For example, this compound’s vapor pressure (4.85 Pa) and decomposition products (CO, CO₂) should align with TGA-MS data under controlled conditions .

Q. What experimental design considerations are critical when evaluating this compound as a phase change material (PCM) for thermal energy storage?

- Methodological Answer :

- Control Variables : Test thermal cyclability (100+ cycles) to assess Tm and ΔHf stability.

- Measurement Parameters : Use a guarded hot plate apparatus or laser flash analysis for thermal conductivity.

- Environmental Simulation : Conduct accelerated aging tests under humidity/UV exposure to evaluate material degradation.

- Comparative Analysis : Benchmark against commercial PCMs (e.g., paraffin) using cost-benefit and energy density metrics. Structural analogs like dipentyl sebacate (C₂₆H₅₀O₄) provide insights into ester backbone flexibility vs. thermal performance .

Q. How does alkyl chain length in oxalate diesters influence their phase change properties, and what statistical methods quantify these relationships?

- Methodological Answer : Synthesize a homologous series (e.g., dimethyl, dipentyl, didecyl oxalates) and perform DSC/TGA to correlate chain length with Tm and ΔHf. Use linear regression or ANOVA to model trends. For this compound, longer chains increase van der Waals interactions, raising Tm but may reduce ΔHf due to crystalline lattice distortions. Principal component analysis (PCA) can cluster compounds by thermal behavior .

Data Analysis and Reproducibility

Q. What strategies mitigate variability in quantifying this compound’s solubility or partitioning behavior?

- Methodological Answer : For log P (octanol/water partition coefficient) determination, use the shake-flask method with UV-Vis or LC-MS quantification. Control pH (5–7) and temperature (25°C). Triplicate measurements with internal standards (e.g., deuterated analogs) reduce variability. Address conflicting data by comparing with computational models (e.g., COSMO-RS) to validate experimental results .

Q. How should researchers design replication studies to address gaps in this compound’s toxicological or environmental fate data?

- Methodological Answer : Follow OECD guidelines for acute toxicity assays (e.g., OECD 423 for oral toxicity). Use in silico tools (e.g., ECOSAR) to predict ecotoxicity endpoints if empirical data are lacking. For environmental persistence, conduct soil/water biodegradation tests under OECD 301 standards. Cross-reference with phthalate analogs (e.g., dipentyl phthalate) while noting structural differences in toxicity pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.